

1-Methyl-3-phenylthiourea structural formula and IUPAC name

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Compound of Interest

Compound Name: 1-Methyl-3-phenylthiourea

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Technical Guide: 1-Methyl-3-phenylthiourea

An In-depth Examination of its Structure, Synthesis, and Application as a Versatile Chemical Intermediate

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Introduction

1-Methyl-3-phenylthiourea is an N,N'-disubstituted thiourea derivative that serves as a pivotal intermediate in the synthesis of various agrochemicals and heterocyclic compounds.^{[1][2]} Its structure, featuring a reactive thiocarbonyl group flanked by both an aliphatic methylamino moiety and an aromatic phenylamino group, provides a versatile scaffold for subsequent chemical transformations. The formal IUPAC name for this compound is **1-methyl-3-phenylthiourea**.^[3] This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its application in the construction of value-added chemical entities, tailored for professionals in chemical research and drug development.

Physicochemical and Structural Properties

1-Methyl-3-phenylthiourea is a white crystalline solid at room temperature, soluble in organic solvents like ethanol and ether.^[4] Its core identity and physical characteristics are summarized in Table 1.

Table 1: Core Properties of **1-Methyl-3-phenylthiourea**

Property	Value	Source(s)
IUPAC Name	1-methyl-3-phenylthiourea	[3]
CAS Number	2724-69-8	[3]
Molecular Formula	C ₈ H ₁₀ N ₂ S	[3]
Molecular Weight	166.25 g/mol	[3]
Appearance	White crystalline solid	[4]
Melting Point	112-113 °C	[4]

Crystallographic Data

The solid-state conformation of **1-Methyl-3-phenylthiourea** has been elucidated by X-ray crystallography.[5] The molecule adopts a conformation with the methyl group syn and the phenyl group anti relative to the C=S double bond. In the crystal lattice, molecules form centrosymmetric dimers through intermolecular N(Ph)—H⋯S hydrogen bonds, which are further linked into layers by N(Me)—H⋯S hydrogen bonds.[5] This hydrogen bonding network is crucial for understanding its solid-state behavior and solubility. Key crystallographic parameters are detailed in Table 2.

Table 2: Crystallographic Data for **1-Methyl-3-phenylthiourea**[5]

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	17.348 (3)
b (Å)	8.6023 (13)
c (Å)	12.1672 (18)
β (°) **	99.637 (3)
Volume (Å ³) **	1790.1 (5)
Z (molecules/cell)	8

Spectroscopic Characteristics

While publicly accessible, citable peak lists for NMR spectra are limited, the expected spectroscopic characteristics can be inferred from the molecular structure. These data are critical for reaction monitoring and quality control.

Table 3: Expected Spectroscopic Data for **1-Methyl-3-phenylthiourea**

Technique	Feature	Expected Chemical Shift / Wavenumber	Rationale
^1H NMR	$-\text{CH}_3$	$\sim 3.0\text{-}3.3$ ppm (d)	Methyl group attached to nitrogen, likely coupled to N-H.
Ar-H	$\sim 7.2\text{-}7.6$ ppm (m)	Protons on the phenyl ring.	
N-H (methyl)	Broad singlet	Exchangeable proton, position is concentration/solvent dependent.	
N-H (phenyl)	Broad singlet	Exchangeable proton, position is concentration/solvent dependent.	
^{13}C NMR	$-\text{CH}_3$	$\sim 30\text{-}35$ ppm	Aliphatic carbon attached to nitrogen.
Ar-C	$\sim 120\text{-}140$ ppm	Aromatic carbons of the phenyl ring.	
C=S	$\sim 180\text{-}185$ ppm	Thiocarbonyl carbon, characteristically deshielded.	
IR	N-H Stretch	$3100\text{-}3300$ cm^{-1}	Stretching vibrations of the N-H bonds.
C=S Stretch	$1200\text{-}1300$ cm^{-1}	Thiocarbonyl (thione) stretching vibration.	

Synthesis and Manufacturing

The most direct and common synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine. This method is highly efficient for producing **1-Methyl-3-phenylthiourea**.

Experimental Protocol: Synthesis of 1-Methyl-3-phenylthiourea

This protocol is based on the established reaction between phenyl isothiocyanate and methylamine.^[5]

Objective: To synthesize **1-Methyl-3-phenylthiourea** via nucleophilic addition.

Materials:

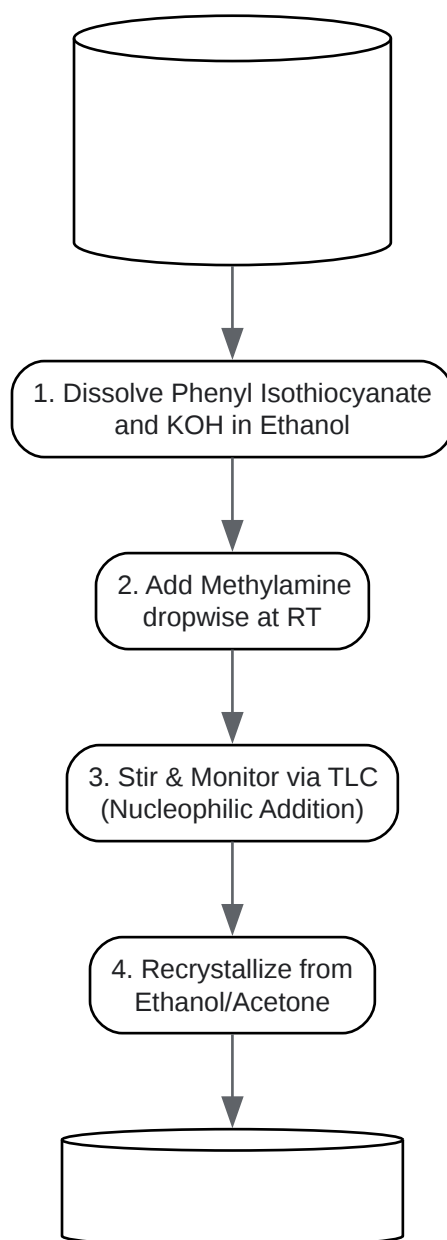
- Phenyl isothiocyanate (1.0 eq)
- Aqueous Methylamine solution (40%, 1.0 eq)
- Potassium Hydroxide (KOH, 3.0 eq)
- Ethanol (as solvent)
- Ethanol/Acetone (1:1 v/v, for recrystallization)

Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phenyl isothiocyanate (1.0 eq) and potassium hydroxide (3.0 eq) in ethanol.
 - Causality: Ethanol serves as a polar protic solvent to dissolve the reactants. KOH is included as a base; while the reaction can proceed without it, its presence can facilitate the reaction and deprotonate any ammonium salts that might form, ensuring the methylamine is in its free-base nucleophilic form.
- Nucleophilic Addition: To the stirred solution, add 40% aqueous methylamine solution (1.0 eq) dropwise at room temperature.
 - Mechanism: The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group ($-N=C=S$). This forms a tetrahedral intermediate which rapidly rearranges to the final thiourea product.

- Reaction Monitoring & Work-up: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (phenyl isothiocyanate) is consumed.
- Isolation & Purification: Once the reaction is complete, the product can be isolated. Single crystals suitable for analysis are obtained by recrystallization from an ethanol/acetone (1:1) mixture at room temperature.^[5]
 - Self-Validation: The purity of the final product should be confirmed by measuring its melting point (expected: 112-113 °C) and acquiring spectroscopic data (NMR, IR) to confirm the structure matches the expected characteristics outlined in Table 3.

Diagram 1: Synthesis Workflow for **1-Methyl-3-phenylthiourea**



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Caption: Workflow for the synthesis of **1-Methyl-3-phenylthiourea**.

Applications in Chemical Synthesis

1-Methyl-3-phenylthiourea is a valuable precursor for synthesizing heterocyclic compounds, most notably benzothiazoles. The N-methyl-N'-phenylthiourea backbone is perfectly primed for oxidative cyclization to form the benzothiazole ring system.

Experimental Protocol: Synthesis of 2-(Methylamino)benzothiazole

This protocol describes the Hegershoff reaction, a classic method for synthesizing 2-aminobenzothiazoles via the oxidative cyclization of an arylthiourea.

Objective: To synthesize 2-(Methylamino)benzothiazole from **1-Methyl-3-phenylthiourea**.

Materials:

- **1-Methyl-3-phenylthiourea** (1.0 eq)
- Bromine (Br₂) (1.0 eq)
- Chloroform or Acetic Acid (as solvent)
- Aqueous sodium carbonate or similar base (for neutralization)

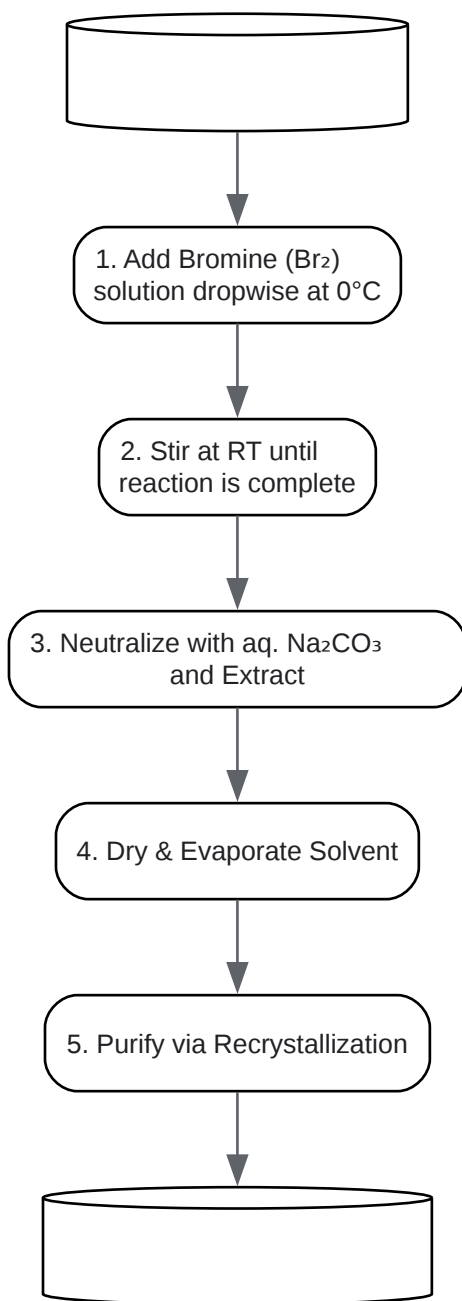
Methodology:

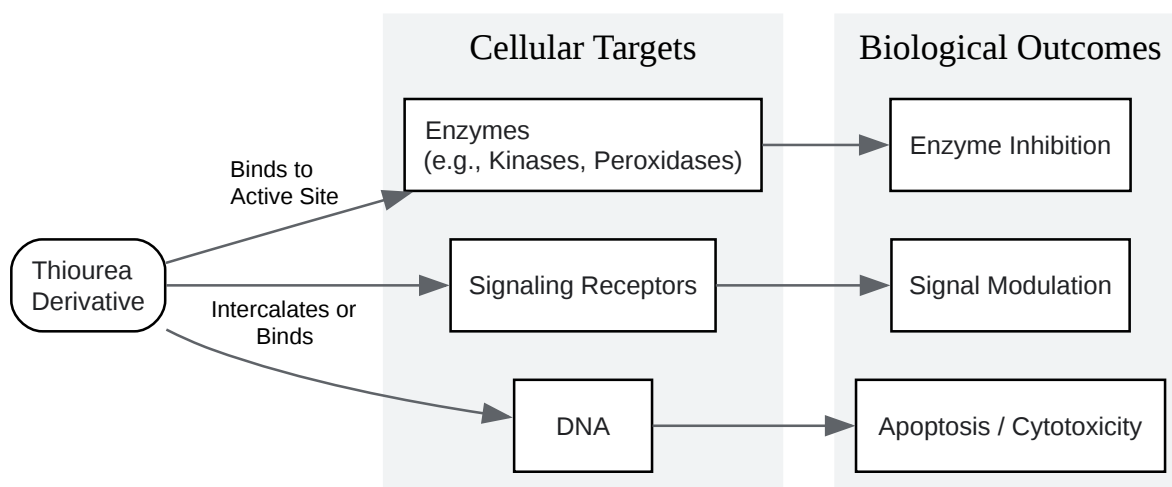
- **Dissolution:** Dissolve **1-Methyl-3-phenylthiourea** (1.0 eq) in a suitable solvent such as chloroform in a flask protected from light.
- **Electrophilic Attack:** Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise with continuous stirring.
 - **Mechanism:** The reaction is initiated by the electrophilic attack of bromine on the sulfur atom of the thiourea. This is followed by an intramolecular electrophilic substitution on the phenyl ring, leading to cyclization. The final step is the elimination of HBr to afford the aromatic benzothiazole ring system.
- **Reaction Completion:** After the addition is complete, allow the mixture to stir at room temperature. The reaction is typically complete when the bromine color has faded and HBr evolution ceases.
- **Neutralization and Extraction:** The reaction mixture is washed with a dilute aqueous base (e.g., sodium carbonate solution) to neutralize the HBr byproduct. The organic layer is then

separated, dried over an anhydrous salt (e.g., MgSO_4), and the solvent is removed under reduced pressure.

- Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-(Methylamino)benzothiazole.
 - Self-Validation: Product identity should be confirmed via spectroscopy (NMR, MS) and melting point analysis. The disappearance of the $\text{C}=\text{S}$ signal and appearance of characteristic aromatic signals for the benzothiazole ring in the spectra would validate the transformation.

Diagram 2: Synthetic Application Workflow





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